2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
Overview
Description
“2-(3-Nitrophenyl)imidazo[1,2-a]pyridine” is a compound with the molecular formula C13H9N3O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of synthesis involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .Molecular Structure Analysis
The molecular structure of “2-(3-Nitrophenyl)imidazo[1,2-a]pyridine” is characterized by a fused bicyclic 5–6 heterocycle . The structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.23 . It is stored at room temperature and has a predicted melting point of 259.46°C and a predicted boiling point of 600.33°C .Scientific Research Applications
Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry
Imidazo[1,2-b]pyridazine is a heterocyclic nucleus providing various bioactive molecules, of which ponatinib is a successful kinase inhibitor. This class has garnered interest for potential therapeutic applications in medicine. Structural Activity Relationships (SAR) of this scaffold have been extensively studied, guiding medicinal chemists in developing new compounds with enhanced pharmacokinetics and efficiency (Garrido et al., 2021).
Role in Designing p38α MAP Kinase Inhibitors
Compounds with tri- and tetra-substituted imidazole scaffolds, like 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine, are selective inhibitors of p38 MAP kinase, which is pivotal in controlling proinflammatory cytokine release. The structural design and synthesis of these inhibitors, along with their activity studies, highlight their potential in drug development (Scior et al., 2011).
Synthesis and Biological Application of Imidazo[1,2-a]pyrimidines
The synthesis of imidazo[1,2-a]pyrimidine derivatives, closely related to 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine, has seen significant advances. These compounds are applied in various biological activities and have secondary applications, such as corrosion inhibition, showcasing the versatility of the scaffold in scientific research (Kobak & Akkurt, 2022).
Potential in Optical Sensors and Organic Synthesis
Pyrimidine derivatives, including those from the imidazo[1,2-a]pyridine scaffold, have significant roles as optical sensors due to their capability to form coordination and hydrogen bonds. They also possess medicinal applications and are valuable in organic synthesis, particularly in the formation of metal complexes and in catalysis (Jindal & Kaur, 2021).
Role in Drug Development and Synthesis
The imidazo[1,2-a]pyridine scaffold is crucial in the design and development of synthetic compounds used as potential inhibitors against multi-drug resistant bacterial infections. The compounds designed using this scaffold exhibit diverse pharmacological activities, marking their importance in medicinal chemistry (Sanapalli et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-5-3-4-10(8-11)12-9-15-7-2-1-6-13(15)14-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUPFENARGKGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278029 | |
Record name | 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | |
CAS RN |
34658-67-8 | |
Record name | 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34658-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.